tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17456654
InChI: InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-5-4-12(8-13)6-9(14)7-16-12/h9,14H,4-8H2,1-3H3/t9-,12-/m1/s1
SMILES:
Molecular Formula: C12H21NO4
Molecular Weight: 243.30 g/mol

tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

CAS No.:

Cat. No.: VC17456654

Molecular Formula: C12H21NO4

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate -

Specification

Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
IUPAC Name tert-butyl (3R,5R)-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Standard InChI InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-5-4-12(8-13)6-9(14)7-16-12/h9,14H,4-8H2,1-3H3/t9-,12-/m1/s1
Standard InChI Key QMWZANYLPBQFME-BXKDBHETSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@]2(C1)C[C@H](CO2)O
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(C1)CC(CO2)O

Introduction

Structural Analysis and Molecular Characteristics

Core Architecture and Stereochemistry

The defining feature of tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is its spirocyclic system, which consists of a five-membered oxolane ring fused to a five-membered piperidine-like azaspiro framework . The spiro junction at the 7-position creates a rigid three-dimensional structure that influences both its chemical reactivity and interactions with biological targets. The compound’s stereochemistry is specified by the (3R,5R) configuration, which dictates the spatial orientation of the hydroxyl group at position 3 and the tert-butoxycarbonyl (Boc) group at position 7.

The Boc protecting group enhances the compound’s stability under basic conditions and facilitates selective deprotection during multi-step syntheses. The hydroxyl group introduces polarity, enabling hydrogen bonding and influencing solubility in polar solvents .

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) for this specific compound are not publicly available in the cited sources, analogous spirocyclic compounds exhibit characteristic signals in 1H^1\text{H}-NMR spectra, such as distinct resonances for the tert-butyl group (δ ~1.4 ppm) and hydroxyl protons (δ ~2.5–5.0 ppm, depending on solvent). Computational models predict a moderate topological polar surface area (TPSA) of approximately 58–65 Ų, suggesting moderate membrane permeability—a desirable trait for drug candidates .

PropertyValue
Molecular FormulaC12H21NO4\text{C}_{12}\text{H}_{21}\text{NO}_{4}
Molecular Weight243.30 g/mol
TPSA (Predicted)58–65 Ų
LogP (Predicted)1.2–1.8
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors4 (ester, ether, hydroxyl)

Synthesis and Preparation

Synthetic Strategies

The synthesis of tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate typically begins with readily available piperidine or tetrahydrofuran precursors. A common approach involves the following steps :

  • Ring Formation: Cyclization of a diol or amino alcohol derivative under acidic or basic conditions to form the spirocyclic core.

  • Boc Protection: Introduction of the tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine.

  • Stereochemical Control: Utilization of chiral catalysts or resolution techniques to achieve the desired (3R,5R) configuration.

Optimization Challenges

Key challenges in the synthesis include maintaining stereochemical integrity during ring formation and avoiding side reactions such as epimerization or overprotection. Yields are highly dependent on reaction conditions, with optimal temperatures ranging from 0°C to room temperature and anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

The compound’s spirocyclic scaffold is prized for its ability to mimic bioactive conformations of natural products and pharmaceuticals. It has been employed in the synthesis of protease inhibitors, kinase modulators, and G protein-coupled receptor (GPCR) ligands. For example, derivatives of this compound have shown preliminary activity against serine proteases involved in inflammatory pathways .

Mechanistic Insights

Comparison with Related Spirocyclic Compounds

Structural Analogues

Compared to simpler spirocyclic ethers or amines, tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate exhibits superior stability and synthetic versatility due to its Boc protection. For instance, non-protected analogues are prone to decomposition under acidic conditions, limiting their utility in multi-step reactions .

Reactivity Trends

The electron-withdrawing nature of the Boc group slightly deactivates the adjacent nitrogen, reducing its nucleophilicity compared to unprotected azaspiro compounds. This property allows for selective modifications at the hydroxyl group without competing side reactions.

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